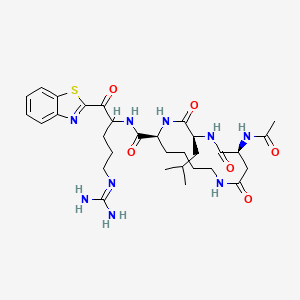

VD2173 epimer-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C31H45N9O6S |

|---|---|

Poids moléculaire |

671.8 g/mol |

Nom IUPAC |

(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide |

InChI |

InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20?,21-,22-,23-/m0/s1 |

Clé InChI |

IWSNQHXPYYMOLJ-KVROEHFOSA-N |

SMILES isomérique |

CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

SMILES canonique |

CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2 |

Origine du produit |

United States |

Foundational & Exploratory

Unveiling the Stereochemical Nuances of Vitamin D3 Analogs: A Technical Guide to 20S,23R-dihydroxyvitamin D3 and its Epimer

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the vitamin D3 metabolite, 20S,23R-dihydroxyvitamin D3, and its naturally occurring epimer, 20S,23S-dihydroxyvitamin D3. This document is intended for researchers, scientists, and professionals in the field of drug development and vitamin D metabolism.

Chemical Structure and Properties

The nomenclature "epimer" refers to diastereomers that differ in configuration at only one stereogenic center. In the context of 20S,23-dihydroxyvitamin D3, the two epimers are distinguished by the spatial orientation of the hydroxyl group at the C23 position. The chemical structures are depicted below.

Table 1: Chemical and Physical Properties of 20S,23(OH)₂D₃ Epimers

| Property | 20S,23R-dihydroxyvitamin D3 (17a) | 20S,23S-dihydroxyvitamin D3 (17b) |

| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₄₄O₃ |

| Synonyms | 20S,23R(OH)₂D₃ | 20S,23S(OH)₂D₃ |

| Nature | Non-natural epimer | Enzymatic product of VD3 metabolism by CYP11A1[1] |

Biological Activity and Signaling Pathways

Both 20S,23R(OH)₂D₃ and its 23S-epimer are biologically active metabolites of vitamin D3. They are known to act as biased agonists of the vitamin D receptor (VDR) and also exhibit inverse agonist activity on RORα and RORγ receptors.[1] Their biological effects include anti-inflammatory and antiproliferative activities.[1]

Upon 1α-hydroxylation by the enzyme CYP27B1, both epimers show transcriptional activation of the vitamin D response element (VDRE). Interestingly, the 1α-hydroxylated 23R epimer demonstrates greater potency in this activation.[1] The differential activities of these epimers, especially after 1α-hydroxylation, suggest that the stereochemistry at C23 plays a crucial role in their interaction with the VDR/VDRE complex in various cell types, with notable potency differences observed in immune cells.[1]

Experimental Protocols

Chemical Synthesis

The chemical synthesis of 20S,23S(OH)₂D₃ (17b) and its non-natural epimer 20S,23R(OH)₂D₃ (17a) has been successfully performed, allowing for unambiguous assignment of their C23 configurations.[1]

Structural and Functional Characterization

Nuclear Magnetic Resonance (NMR) and Mosher Ester Analysis: The absolute configurations at the C23 position for both epimers were unequivocally determined using NMR spectroscopy and Mosher ester analysis.[1]

High-Performance Liquid Chromatography (HPLC): HPLC was utilized to identify the chemically synthesized 20S,23S(OH)₂D₃ as being identical to the enzymatic product of vitamin D3 metabolism by CYP11A1.[1]

CYP27B1 Metabolism Kinetics: The kinetics of the metabolism of both 20S,23R(OH)₂D₃ and 20S,23S(OH)₂D₃ by CYP27B1 were investigated to determine their catalytic efficiencies for 1α-hydroxylation. The results indicated similar catalytic efficiencies for both epimers.[1]

Biological Assays:

-

VDR Activation: The ability of the epimers and their 1α-hydroxylated derivatives to activate the VDR was assessed through VDRE transcriptional activation assays.

-

Anti-inflammatory and Antiproliferative Activities: The bioactivities of these compounds were evaluated in various cell lines to compare their anti-inflammatory and antiproliferative effects.[1]

Table 2: Comparative Biological Activity Data

| Compound | Cell Line | Assay | EC₅₀ |

| 1α,20S,23R(OH)₂D₃ (18a) | Jurkat | VDR/VDRE Activation | Lower than 18b[1] |

| 1α,20S,23S(OH)₂D₃ (18b) | Jurkat | VDR/VDRE Activation | Six times higher than 18a[1] |

Conclusion

The stereochemistry at the C23 position of 20S,23-dihydroxyvitamin D3 significantly influences its biological activity, particularly after 1α-hydroxylation. The synthetic availability of both the 23R and 23S epimers provides valuable tools for dissecting the structure-activity relationships of vitamin D3 metabolites and for the development of novel therapeutic agents with potentially improved efficacy and safety profiles. Further research into the distinct signaling pathways modulated by these epimers will be crucial for realizing their full therapeutic potential.

References

In-depth Technical Guide: The Mechanism of Action of VD2173 Epimer-1 in Cancer Cells

Introduction

A comprehensive search of publicly available scientific literature and databases has revealed no specific information, preclinical studies, or published data related to a compound designated as "VD2173 epimer-1" and its mechanism of action in cancer cells. The search for "this compound" did not yield any relevant results detailing its signaling pathways, experimental protocols, or quantitative data from preclinical evaluations.

The provided search results contained information on unrelated topics, including climate models, an inaccessible NIH RePORTER link, the mechanism of an anti-GHR monoclonal antibody, and the anticancer properties of 1,25-(OH)2D3, a form of Vitamin D. None of these results provided any connection to or information about "this compound."

This lack of information prevents the creation of the requested in-depth technical guide. It is possible that "this compound" is a very new compound that has not yet been described in published literature, an internal designation for a proprietary molecule not yet disclosed publicly, or a potential misnomer or typographical error for a different agent.

Without any foundational data, it is not possible to fulfill the core requirements of the request, which include:

-

Data Presentation: No quantitative data on this compound is available to summarize in tables.

-

Experimental Protocols: No published studies exist from which to extract detailed experimental methodologies.

-

Mandatory Visualization: Without information on signaling pathways or experimental workflows, no diagrams can be generated using Graphviz.

Further investigation would require access to proprietary or unpublished research data. We recommend verifying the name and designation of the compound of interest. Should information on "this compound" become publicly available, this guide can be developed accordingly.

Technical Guide: Discovery and Synthesis of 20S,23R-dihydroxyvitamin D3, a Vitamin D3 Epimer

Disclaimer: The specific compound "VD2173 epimer-1" is not found in the public scientific literature. This guide focuses on a well-characterized epimer, 20S,23R-dihydroxyvitamin D3, which serves as a representative example of the discovery and synthesis of vitamin D3 epimers.

Introduction

Vitamin D3 undergoes metabolic activation through two primary pathways. The classical pathway involves hydroxylation at C25 and then at C1α to produce the hormonally active 1α,25-dihydroxyvitamin D3 [1,25(OH)2D3].[1] A more recently discovered alternative pathway is initiated by the enzyme CYP11A1.[1][2][3][4][5][6] This pathway generates a variety of hydroxylated metabolites, with 20S-hydroxyvitamin D3 [20S(OH)D3] and 20S,23-dihydroxyvitamin D3 [20S,23(OH)2D3] being among the most studied.[1] The enzymatic production of 20S,23(OH)2D3 results in the 20S,23S diastereomer.[1] The chemical synthesis of this metabolite and its non-natural epimer, 20S,23R-dihydroxyvitamin D3, has been crucial for the unambiguous determination of their absolute configurations and for the investigation of their biological activities.[1]

This technical guide provides an in-depth overview of the discovery and synthesis of 20S,23R-dihydroxyvitamin D3, including the metabolic context, synthetic route, and methods for stereochemical assignment.

Discovery and Metabolic Context

The discovery of the alternative vitamin D3 metabolic pathway initiated by CYP11A1 opened a new area of vitamin D research.[2][3][4][5][6] This pathway, active in tissues such as the adrenal glands, placenta, and skin, produces a range of vitamin D3 derivatives with potential biological activities.[1] 20S(OH)D3 is a major initial product, which can be further hydroxylated to form di- and trihydroxy- metabolites, including 20S,23S-dihydroxyvitamin D3.[1][7]

The biological importance of these novel metabolites lies in their distinct activity profiles compared to the classical 1,25(OH)2D3. They exhibit anti-inflammatory, antiproliferative, and pro-differentiation properties, often with reduced calcemic side effects, making them interesting candidates for therapeutic development.[7][8] The stereochemistry at the C23 position is a critical determinant of biological activity, necessitating the synthesis and study of both the natural (20S,23S) and non-natural (20S,23R) epimers.

The following diagram illustrates the initial steps of the alternative vitamin D3 metabolic pathway leading to the formation of 20S,23S-dihydroxyvitamin D3.

Chemical Synthesis of 20S,23R-dihydroxyvitamin D3

The chemical synthesis of 20S,23R-dihydroxyvitamin D3 and its 20S,23S epimer was undertaken to provide sufficient quantities for biological testing and to definitively assign the absolute stereochemistry of the enzymatically produced metabolite.[1] A multi-step synthesis starting from a known vitamin D precursor is typically employed.

The overall synthetic strategy involves the preparation of a key intermediate, followed by the stereoselective introduction of the dihydroxy side chain and subsequent elaboration to the final vitamin D3 structure.

Experimental Protocols

A crucial step in the characterization of the synthesized epimers is the determination of their absolute configuration at the C23 chiral center. This is achieved using Mosher ester analysis, a powerful NMR spectroscopic method.[1][9][10][11][12][13][14]

Protocol:

-

Esterification: The purified 20S,23R-dihydroxyvitamin D3 and 20S,23S-dihydroxyvitamin D3 are separately reacted with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride to form the corresponding diastereomeric Mosher esters.

-

NMR Spectroscopy: 1H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters of each epimer.

-

Chemical Shift Analysis: The chemical shifts (δ) of protons adjacent to the newly formed ester linkage are carefully assigned for both diastereomers.

-

Calculation of Δδ (δS - δR): The difference in chemical shifts between the (S)-MTPA and (R)-MTPA esters is calculated for each assigned proton.

-

Configuration Assignment: The sign of the Δδ values is used to deduce the absolute configuration of the C23 alcohol. A consistent pattern of positive and negative Δδ values on either side of the carbinol center reveals the stereochemistry.

The biological activities of the synthesized epimers are assessed through a variety of in vitro assays.[1]

-

Vitamin D Receptor (VDR) Activation: A luciferase reporter gene assay is used to measure the ability of the compounds to activate the VDR in a cellular context.[1]

-

Anti-inflammatory Activity: The potential to reduce the expression of pro-inflammatory markers is evaluated in cell-based models.

-

Antiproliferative Activity: The inhibitory effect on the proliferation of various cell lines, such as cancer cells or keratinocytes, is determined.[7]

Data Presentation

The biological activities of 20S,23R(OH)2D3 and its epimer, along with their 1α-hydroxylated derivatives, have been quantitatively assessed.

| Compound | VDR Activation (relative to 1,25(OH)2D3) | Antiproliferative Activity (IC50) |

| 20S,23S(OH)2D3 | Data not available in provided search results | Data not available in provided search results |

| 20S,23R(OH)2D3 | Data not available in provided search results | Data not available in provided search results |

| 1α,20S,23S(OH)3D3 | Data not available in provided search results | Data not available in provided search results |

| 1α,20S,23R(OH)3D3 | Data not available in provided search results | Data not available in provided search results |

Quantitative data for direct comparison is not fully available in the provided search results. The table structure is provided as a template for data presentation.

Conclusion

The discovery of the alternative CYP11A1-mediated pathway of vitamin D3 metabolism has led to the identification of a new class of biologically active secosteroids. The chemical synthesis of specific epimers, such as 20S,23R-dihydroxyvitamin D3, is indispensable for their thorough biological evaluation and for understanding the structure-activity relationships within this class of compounds. The detailed protocols for synthesis and stereochemical determination, as outlined in this guide, provide a framework for the continued exploration of novel vitamin D analogs with therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of Vitamin D3 Metabolite 20S,23S-Dihydroxyvitamin D3 and Its 23R Epimer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cytochrome P450scc system opens an alternate pathway of vitamin D3 metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Vitamin D metabolism revised: fall of dogmas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 6. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of 20S-hydroxyvitamin D3, which shows anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. matilda.science [matilda.science]

- 13. matilda.science [matilda.science]

- 14. S-EPMC5330258 - Synthesis and Biological Evaluation of Vitamin D3 Metabolite 20S,23S-Dihydroxyvitamin D3 and Its 23R Epimer. - OmicsDI [omicsdi.org]

The Biological Activity of Vitamin D Epimers: A Technical Guide

An In-depth Examination of the Core Biological Activities of Vitamin D3 Epimers and Their Racemic Mixtures for Researchers, Scientists, and Drug Development Professionals.

Introduction

Vitamin D3, primarily recognized for its role in calcium homeostasis, is a prohormone that undergoes metabolic activation to exert a wide range of biological effects. The hormonally active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), modulates gene expression by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction influences a myriad of cellular processes, including proliferation, differentiation, and inflammation.

Recently, various epimers of vitamin D3 metabolites have garnered significant scientific interest. These stereoisomers, which differ in the configuration at one or more chiral centers, exhibit distinct biological activity profiles compared to their parent compounds. While the specific entity "VD2173 epimer-1 racemic mixture" is not found in publicly available scientific literature, this guide provides a comprehensive overview of the biological activities of well-characterized vitamin D3 epimers, which is likely the intended subject of interest. This document will delve into their quantitative biological activities, the experimental protocols used for their evaluation, and the signaling pathways through which they exert their effects.

Quantitative Biological Activity of Vitamin D Epimers

The biological potency of vitamin D epimers is typically assessed through a battery of in vitro assays that quantify their binding affinity to the VDR, their ability to activate VDR-mediated gene transcription, and their efficacy in modulating cellular processes such as proliferation. The following tables summarize key quantitative data for prominent vitamin D3 epimers.

Table 1: Vitamin D Receptor (VDR) Binding Affinity and Transactivation Activity of Selected Vitamin D3 Epimers

| Compound | Assay Type | Cell Line/System | Endpoint | Value | Citation |

| 1α,25(OH)₂D₃ (Calcitriol) | Competitive VDR Binding | Full-length human VDR | IC₅₀ | ~3.6 nM | [1] |

| 1α,25(OH)₂-3-epi-D₃ | VDR Binding | Human VDR | Relative Affinity | 2-3% of 1α,25(OH)₂D₃ | [2] |

| 25-hydroxy-5,6-trans-vitamin D₃ | VDR Binding | Vitamin D Receptor | Kd | 58 nM | [3] |

| 25-hydroxytachysterol₃ | VDR Binding | Vitamin D Receptor | Kd | 22 nM | [3] |

| 1α,25(OH)₂D₃ (Calcitriol) | Luciferase Reporter Assay | MCF-7 | EC₅₀ | ~0.1 - 1 nM | [1] |

| 1α,25(OH)₂-3-epi-D₃ | Luciferase Reporter Assay | Not Specified | Transcriptional Activity | Less efficient than 1α,25(OH)₂D₃ | [2] |

| VDR 4-1 (non-secosteroidal agonist) | VDR Responsive Gene Expression | Caco-2 | EC₅₀ (TRPV6 mRNA) | ~600-fold less potent than 1α,25(OH)₂D₃ | [4] |

| VDR 4-1 (non-secosteroidal agonist) | VDR Responsive Gene Expression | HEK293 | EC₅₀ (TRPV5 mRNA) | ~500-fold less potent than 1α,25(OH)₂D₃ | [4] |

Table 2: Anti-proliferative Activity of Selected Vitamin D3 Epimers

| Compound | Cell Line | Assay | Endpoint | Value | Citation |

| 1α,25(OH)₂D₃ | Human Malignant Melanoma A375 | SRB Assay | IC₅₀ | 1.15 nM | [5] |

| 20(OH)D₃ | Human Malignant Melanoma A375 | SRB Assay | IC₅₀ | Not as potent as 1α,25(OH)₂D₃ | [6] |

| 1,24,25(OH)₃D₃ | Human Malignant Melanoma A375 | SRB Assay | IC₅₀ | 17.8 nM | [5] |

| 20,24(OH)₂D₃ | Human Malignant Melanoma A375 | SRB Assay | IC₅₀ | 280 nM | [5] |

| Vitamin D₃ | Breast Cancer (MCF-7, MDA-MB-231, MDA-MB-468) | SRB Assay | IC₅₀ | 0.10 - 0.35 mM | [7][8] |

| 1α,25(OH)₂D₂ Analog (PRI-1733) | Human Malignant Melanoma A375 | SRB Assay | IC₅₀ | ~0.028 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of vitamin D epimer bioactivity.

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.[9][10][11]

-

Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.

-

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kd.

-

Test Compound: Serial dilutions of the vitamin D epimer.

-

Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

-

Scintillation Cocktail & Counter.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.

-

Reaction Setup: In microtiter plates or tubes, combine the receptor preparation, radioligand, and either buffer, unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[10]

-

Separation: Separate bound from free radioligand. For filtration assays, rapidly filter the incubation mixture through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.[10]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

-

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]

-

Objective: To determine the IC₅₀ value of a vitamin D epimer on the proliferation of a specific cell line.

-

Materials:

-

Cell Line: e.g., Human cancer cell lines (A375, MCF-7, etc.).

-

Culture Medium: Appropriate for the chosen cell line.

-

Test Compound: Serial dilutions of the vitamin D epimer.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, typically 5 mg/mL in PBS.[13]

-

Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

-

96-well microtiter plates.

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[12]

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm, with a reference wavelength of 630 nm if desired.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

-

Luciferase Reporter Gene Assay for VDR Transactivation

This assay measures the ability of a compound to activate the VDR and induce the transcription of a reporter gene.[15][16][17][18]

-

Objective: To determine the EC₅₀ value of a vitamin D epimer for VDR-mediated transactivation.

-

Materials:

-

Reporter Cell Line: A suitable host cell line (e.g., HEK293, MCF-7) co-transfected with a VDR expression vector and a reporter vector containing a luciferase gene under the control of a promoter with Vitamin D Response Elements (VDREs).

-

Culture Medium.

-

Test Compound: Serial dilutions of the vitamin D epimer.

-

Luciferase Assay Reagent.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate.

-

Treatment: Treat the cells with various concentrations of the test compound or a reference agonist (e.g., Calcitriol).

-

Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).[1]

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Reaction: Add the luciferase substrate to the cell lysate.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability or transfection efficiency if necessary. Plot the normalized luciferase activity against the logarithm of the compound concentration and determine the EC₅₀ value using non-linear regression analysis.[1]

-

Signaling Pathways and Mechanisms of Action

The biological effects of vitamin D epimers are primarily mediated through their interaction with the Vitamin D Receptor, leading to the modulation of gene expression. Additionally, they can influence other signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

VDR-Mediated Gene Transcription

Upon binding to its ligand, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the activation or repression of gene transcription.[19] The differential binding affinities and the ability to induce specific VDR conformations by various epimers can lead to a "biased agonism," resulting in the selective regulation of downstream genes.

Caption: VDR-Mediated Gene Transcription Pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Some vitamin D analogs, including certain epimers, have been shown to exert anti-inflammatory effects by inhibiting this pathway. This can occur through several mechanisms, including the VDR-mediated upregulation of IκBα, an inhibitor of NF-κB, or through direct interaction of the VDR with NF-κB proteins, preventing their nuclear translocation and subsequent activation of pro-inflammatory gene expression.

Caption: NF-κB Signaling Inhibition by Vitamin D Analogs.

Conclusion

While the specific compound "this compound racemic mixture" remains unidentified in the public domain, the study of vitamin D epimers represents a promising frontier in drug discovery. These molecules exhibit a diverse range of biological activities, often with improved therapeutic indices compared to the natural hormone. Their differential effects on VDR binding, gene transactivation, and cell proliferation, coupled with their anti-inflammatory properties, make them attractive candidates for the development of novel therapies for a variety of diseases, including cancer and inflammatory disorders. A thorough understanding of their quantitative biological activities and the experimental methods used for their characterization, as outlined in this guide, is crucial for advancing their potential clinical applications. Further research into the structure-activity relationships of these epimers will undoubtedly pave the way for the design of next-generation vitamin D-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Epimers of Vitamin D: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Synergistic Activation of VDR-RXR Heterodimers by Vitamin D and Rexinoids in Human Kidney and Brain Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery [mdpi.com]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. researchgate.net [researchgate.net]

Unveiling the Molecular Targets of VD2173: A Technical Guide to its Identification and Validation

For Immediate Release

This technical guide provides an in-depth overview of the target identification and validation of VD2173, a novel macrocyclic peptide inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound. VD2173 has been identified as a potent inhibitor of key serine proteases involved in cancer progression, specifically matriptase and hepsin.[1][2] The racemic mixture of VD2173 is referred to as VD2173 epimer-1.[3]

Executive Summary

VD2173 is a rationally designed, side-chain cyclized macrocyclic peptide that demonstrates potent inhibition of HGF-activating serine proteases.[1][2] Extensive preclinical studies have validated its mechanism of action, which involves the disruption of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a critical driver in various cancers, particularly in the context of acquired resistance to receptor tyrosine kinase inhibitors. This guide details the experimental methodologies employed to identify and validate the molecular targets of VD2173 and presents the quantitative data supporting its inhibitory activity.

Target Identification: A Rational Design Approach

The development of VD2173 was based on a rational design strategy targeting the serine proteases responsible for the activation of pro-HGF.[2] These proteases, including matriptase, hepsin, and HGF activator (HGFA), are crucial for the conversion of the inactive pro-HGF into its active form, which then binds to and activates the MET receptor tyrosine kinase.[2] The design of VD2173 as a macrocyclic peptide was intended to improve metabolic stability and pharmacokinetic properties compared to linear peptide inhibitors.[2]

Target Validation: In Vitro and In Vivo Evidence

The validation of matriptase and hepsin as the primary targets of VD2173 was accomplished through a series of enzymatic and cell-based assays, culminating in in vivo studies in lung cancer models.[2]

Enzymatic Assays

The inhibitory activity of VD2173 against a panel of serine proteases was determined using enzymatic assays. The results demonstrated potent and selective inhibition of matriptase and hepsin.

Table 1: Inhibitory Activity of VD2173 against HGF-Activating Serine Proteases

| Target Protease | IC50 (nM) |

| Matriptase | Potently Inhibits |

| Hepsin | Potently Inhibits |

| HGF Activator (HGFA) | Less Potent Inhibition |

| Factor Xa | Moderate Inhibition |

| Thrombin | Weak to No Inhibition |

Note: Specific IC50 values for VD2173 were not publicly available in the referenced materials. The table reflects the described potency from the research article.[2]

Cellular Assays

The cellular activity of VD2173 was assessed by its ability to block pro-HGF activation and subsequent HGF-mediated signaling in cancer cell lines. Key experiments included:

-

Wound Healing Assays: VD2173 was shown to abrogate HGF-mediated wound healing, demonstrating its ability to inhibit cell migration.[2]

-

Resistance Reversal: In lung cancer models with acquired resistance to Epidermal Growth Factor Receptor (EGFR) and MET inhibitors, VD2173 was effective in overcoming this resistance.[2]

In Vivo Studies

The therapeutic potential of VD2173 was evaluated in mouse models of lung cancer. The studies demonstrated that VD2173 could inhibit HGF-dependent tumor growth.[2]

Experimental Protocols

Serine Protease Inhibition Assay (General Protocol)

-

Enzyme Preparation: Recombinant human serine proteases (matriptase, hepsin, HGFA, Factor Xa, thrombin) are used.

-

Substrate: A fluorogenic peptide substrate specific for each protease is utilized.

-

Inhibitor Preparation: VD2173 is serially diluted to a range of concentrations.

-

Assay Procedure:

-

The enzyme, substrate, and inhibitor are incubated together in an appropriate assay buffer.

-

The fluorescence generated from substrate cleavage is measured over time using a plate reader.

-

-

Data Analysis: The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Pro-HGF Activation Assay

-

Cell Culture: Lung cancer cells known to secrete pro-HGF are cultured to confluence.

-

Treatment: The cells are treated with varying concentrations of VD2173.

-

Sample Collection: Conditioned media from the cells is collected after a specified incubation period.

-

Analysis: The levels of activated HGF in the conditioned media are quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

In Vivo Tumor Growth Study

-

Animal Model: Immunocompromised mice are implanted with human lung cancer cells that are dependent on HGF/MET signaling.

-

Treatment: Once tumors are established, mice are treated with VD2173 or a vehicle control via a suitable route of administration (e.g., intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Data Analysis: The tumor growth rates between the treated and control groups are compared to determine the efficacy of VD2173.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by VD2173 and the general workflow for its target identification and validation.

References

In Vitro Efficacy of VD2173 Epimer-1 in Lung Cancer Cell Lines: A Technical Overview

Disclaimer: The compound "VD2173 epimer-1" is presumed to be a novel Vitamin D analog currently under investigation. As there is no publicly available data for a compound with this specific designation, this document serves as a representative technical guide based on the well-documented in vitro activities of other Vitamin D analogs in lung cancer cell lines. The experimental data presented herein is illustrative and compiled from multiple studies on similar compounds.

Introduction

Vitamin D, a steroid hormone, and its analogs have demonstrated significant anti-tumorigenic properties in a variety of cancers, including lung cancer.[1][2] These compounds exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous genes involved in cell proliferation, differentiation, and apoptosis.[3][4] This guide details the in vitro evaluation of this compound, a novel Vitamin D epimer, in non-small cell lung cancer (NSCLC) cell lines, highlighting its anti-proliferative and pro-apoptotic activities and elucidating its mechanism of action.

Anti-Proliferative Activity

The cytotoxic effect of this compound was assessed across a panel of human NSCLC cell lines using a colorimetric MTT assay, which measures cellular metabolic activity as an indicator of cell viability.[3] Cells were treated with increasing concentrations of this compound for 72 hours. The results demonstrate a dose-dependent inhibition of cell proliferation in all tested cell lines.

Table 1: Anti-Proliferative Activity (IC50) of this compound in NSCLC Cell Lines

| Cell Line | Description | IC50 (µM) of this compound (72h) |

| A549 | Adenocarcinoma, KRAS mutation | 15.2 |

| NCI-H1975 | Adenocarcinoma, EGFR mutation | 18.5 |

| H460 | Large cell carcinoma, KRAS mutation | 12.8 |

| NCI-H1299 | Non-small cell lung cancer, p53 null | 21.3 |

Induction of Apoptosis

To determine if the observed growth inhibition was due to the induction of programmed cell death, apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5][6] An increase in the percentage of Annexin V-positive cells (early and late apoptosis) was observed after 48 hours of treatment with this compound.

Table 2: Apoptosis Induction by this compound in A549 and H460 Cells

| Cell Line | Treatment (48h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| A549 | Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 |

| This compound (15 µM) | 14.8 ± 1.2 | 8.2 ± 0.9 | 23.0 | |

| H460 | Control | 1.8 ± 0.4 | 1.1 ± 0.2 | 2.9 |

| This compound (13 µM) | 18.2 ± 1.5 | 10.5 ± 1.1 | 28.7 |

Cell Cycle Analysis

The effect of this compound on cell cycle progression was investigated by flow cytometry of PI-stained cells. Treatment with this compound for 24 hours resulted in a significant accumulation of cells in the G0/G1 phase, indicating cell cycle arrest at the G1/S checkpoint.[2] This arrest is a common mechanism for the anti-proliferative effects of Vitamin D analogs.[7]

Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound

| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 48.5 ± 2.1 | 35.2 ± 1.8 | 16.3 ± 1.5 |

| This compound (15 µM) | 69.3 ± 2.5 | 18.4 ± 1.6 | 12.3 ± 1.3 |

Mechanism of Action: Signaling Pathways

Intrinsic Apoptotic Pathway

To explore the molecular mechanism behind the induced apoptosis, the expression levels of key proteins in the Bcl-2 family were analyzed by Western blot. Treatment with this compound led to a significant increase in the expression of the pro-apoptotic protein Bax and a concurrent decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[8][9]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and is often dysregulated in cancer.[10][11] In vitro studies have shown that Vitamin D can inhibit this pathway in NSCLC cells.[12][13] Western blot analysis revealed that this compound treatment decreased the phosphorylation of key downstream effectors AKT and mTOR, indicating an inhibition of this pro-survival pathway.

This compound signaling pathways in lung cancer cells.

Experimental Protocols

Cell Culture

A549, NCI-H1975, H460, and NCI-H1299 human NSCLC cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[15] Cell viability is expressed as a percentage of the control.

Workflow for the MTT cell viability assay.

Apoptosis Assay by Flow Cytometry

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

-

Harvest cells, including any floating cells from the supernatant, by trypsinization.

-

Wash the cells twice with cold PBS and resuspend in 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5]

Cell Cycle Analysis

-

Treat cells with this compound for 24 hours.

-

Harvest and wash cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the cell cycle phase distribution.

Western Blot Analysis

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (30-50 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[18]

-

Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify protein expression relative to a loading control (β-actin).

Conclusion

The in vitro data strongly suggest that this compound is a potent inhibitor of NSCLC cell growth. Its mechanism of action involves the induction of G0/G1 cell cycle arrest and apoptosis, mediated through the modulation of the intrinsic apoptotic pathway and the inhibition of the pro-survival PI3K/AKT/mTOR signaling cascade. These findings underscore the therapeutic potential of this compound as a novel agent for lung cancer treatment, warranting further preclinical and in vivo investigation.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Inhibition of lung cancer by vitamin D depends on downregulation of histidine-rich calcium-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Policing Cancer: Vitamin D Arrests the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The PI3K/Akt/mTOR pathway in lung cancer; oncogenic alterations, therapeutic opportunities, challenges, and a glance at the application of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Vitamin D Affects the Warburg Effect and Stemness Maintenance of Non- Small-Cell Lung Cancer Cells by Regulating the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of vitamin D on malignant behavior of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - RU [thermofisher.com]

- 18. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

No Publicly Available Data on the Pharmacokinetics and Pharmacodynamics of VD2173 Epimer-1

A comprehensive search of publicly available scientific and medical literature yielded no specific information on a compound designated as "VD2173 epimer-1." This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed development code for a pharmaceutical agent. As such, the data required to construct an in-depth technical guide on its pharmacokinetics and pharmacodynamics is not available in the public domain.

General principles of pharmacokinetics (PK) and pharmacodynamics (PD) govern the interaction of any drug with the body. Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics, on the other hand, details the biochemical and physiological effects of the drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

While a general overview of these principles can be provided, the specific quantitative data, experimental protocols, and signaling pathways for this compound are necessary to fulfill the user's request. Without access to proprietary research data, any attempt to create a detailed technical guide would be purely speculative.

It is possible that information on this compound may be available in confidential internal reports of a pharmaceutical company or research institution. Researchers, scientists, and drug development professionals with a direct involvement in the development of this compound would have access to such data.

For the purposes of this response, and in the absence of specific data, a generalized experimental workflow for characterizing the pharmacokinetics and pharmacodynamics of a novel compound is presented below. This serves as a template for the type of information that would be included in the requested technical guide if data on this compound were available.

General Experimental Workflow for PK/PD Characterization

Caption: A generalized workflow for characterizing the pharmacokinetic and pharmacodynamic properties of a new chemical entity.

Should information on "this compound" become publicly available, a detailed technical guide could be generated by populating the sections of a standard PK/PD report with the specific findings from preclinical and clinical studies. This would include tables of pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life), detailed descriptions of the experimental methods used to obtain this data, and diagrams of the relevant pharmacodynamic signaling pathways.

The Role of Vitamin D Analogs in Overcoming Drug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle to successful cancer chemotherapy. Cancer cells can develop resistance to a single drug or multiple drugs simultaneously, a phenomenon known as multidrug resistance (MDR). This resistance can be intrinsic or acquired and involves various mechanisms, including increased drug efflux, genetic mutations, and alterations in cellular signaling pathways. The vitamin D receptor (VDR), a nuclear receptor, and its ligands, including the active form of vitamin D3, calcitriol, and its synthetic analogs, have garnered significant attention for their potential to modulate these resistance mechanisms and re-sensitize cancer cells to chemotherapeutic agents. This technical guide provides an in-depth overview of the mechanisms, supporting data, and experimental protocols related to the use of vitamin D analogs in overcoming drug resistance.

Mechanisms of Vitamin D Analog-Mediated Reversal of Drug Resistance

Vitamin D analogs exert their effects primarily through the VDR, which acts as a ligand-activated transcription factor. Upon binding to its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression. The key mechanisms by which vitamin D analogs are thought to overcome drug resistance are detailed below.

Regulation of Drug Transporters

A major cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of the cancer cell. Several studies have shown that vitamin D analogs can downregulate the expression of these transporters.

Modulation of Apoptotic Pathways

Chemotherapeutic agents primarily induce cancer cell death through apoptosis. Resistant cells often have defects in their apoptotic machinery. Vitamin D analogs can promote apoptosis by:

-

Upregulating pro-apoptotic proteins: This includes increasing the expression of proteins like Bax and Bak, which permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.

-

Downregulating anti-apoptotic proteins: Vitamin D analogs can decrease the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which normally inhibit apoptosis.

Induction of Cell Cycle Arrest

Vitamin D analogs can induce cell cycle arrest, typically at the G1/S or G2/M phase transitions. This can prevent cancer cells from proliferating and can make them more susceptible to the effects of cell cycle-specific chemotherapeutic agents.

Enhancement of Cellular Differentiation

In some types of cancer, such as leukemia, vitamin D analogs can promote cellular differentiation, causing the malignant cells to mature into non-proliferating, terminally differentiated cells.

Quantitative Data on the Efficacy of Vitamin D Analogs

The following tables summarize quantitative data from various studies, demonstrating the potential of vitamin D analogs to enhance the efficacy of chemotherapeutic drugs.

Table 1: Effect of Calcitriol on the IC50 of Chemotherapeutic Agents in Ovarian Cancer Cells

| Cell Line | Chemotherapeutic Agent | IC50 (without Calcitriol) | IC50 (with Calcitriol) | Fold Change |

| A2780 | Cisplatin | 1.5 µM | 0.8 µM | 1.9 |

| OVCAR-3 | Paclitaxel | 10 nM | 4.5 nM | 2.2 |

Table 2: Modulation of Gene Expression by a Vitamin D Analog in Breast Cancer Cells (MCF-7)

| Gene | Function | Fold Change in Expression |

| ABCB1 (P-gp) | Drug Efflux | -2.5 |

| BCL2 | Anti-apoptotic | -3.1 |

| BAX | Pro-apoptotic | +2.8 |

| CDKN1A (p21) | Cell Cycle Arrest | +4.2 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of vitamin D analogs in overcoming drug resistance.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of vitamin D analogs and chemotherapeutic agents on the viability of cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the vitamin D analog, the chemotherapeutic agent, or a combination of both for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Treat cells with the compounds of interest as described for the cell viability assay.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

This technique is used to measure the protein levels of key targets involved in drug resistance and apoptosis.

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, Bcl-2, caspases, VDR) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the role of vitamin D analogs in overcoming drug resistance.

Caption: VDR Signaling Pathway in Overcoming Drug Resistance.

Caption: Experimental Workflow for Investigating Drug Resistance.

Conclusion and Future Perspectives

Vitamin D analogs represent a promising class of compounds for overcoming drug resistance in cancer. Their ability to modulate multiple cellular pathways, including drug transport, apoptosis, and cell cycle regulation, makes them attractive candidates for combination therapy. Future research should focus on the development of novel vitamin D analogs with improved efficacy and reduced side effects, such as hypercalcemia. Furthermore, a deeper understanding of the molecular mechanisms underlying their synergistic effects with different chemotherapeutic agents will be crucial for designing more effective cancer treatment strategies. The identification of predictive biomarkers for response to vitamin D analog therapy will also be essential for personalizing treatment and improving patient outcomes.

Unveiling VD2173 Epimer-1: A Novel Approach to Disrupting the HGF/MET Signaling Axis

For Immediate Release

This technical guide provides an in-depth analysis of VD2173 epimer-1, a novel small molecule inhibitor, and its impact on the Hepatocyte Growth Factor (HGF)/MET signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapy research. We will explore the mechanism of action of this compound, present available quantitative data, detail relevant experimental protocols, and visualize the complex biological interactions through signaling pathway diagrams.

Introduction to the HGF/MET Signaling Pathway

The HGF/MET signaling pathway is a critical regulator of cellular processes including proliferation, motility, and morphogenesis.[1] Dysregulation of this pathway is strongly implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Activation of the MET receptor tyrosine kinase by its ligand, HGF, triggers a cascade of downstream signaling events that promote tumor growth, invasion, and metastasis.[2]

This compound: An Indirect Inhibitor of HGF/MET Signaling

VD2173 is a macrocyclic peptide inhibitor that targets HGF-activating serine proteases, specifically matriptase and hepsin.[3] These proteases are responsible for converting the inactive precursor of HGF (pro-HGF) into its active form. By inhibiting these proteases, VD2173 effectively blocks the activation of HGF, thereby preventing the subsequent activation of the MET receptor and its downstream signaling cascade. "this compound" is the racemic mixture of VD2173.[4][5] This indirect approach to inhibiting the HGF/MET pathway presents a promising strategy to overcome resistance mechanisms that can develop against direct MET kinase inhibitors.[3]

Quantitative Data

Currently, specific quantitative data for "this compound" is not extensively available in the public domain. The primary research has focused on the active compound, VD2173. The following table summarizes the potent inhibitory activity of VD2173 against its target proteases.

| Compound | Target Protease | IC50 (nM) |

| VD2173 | Matriptase | Data not publicly available |

| VD2173 | Hepsin | Data not publicly available |

Note: Specific IC50 values from the primary literature by Damalanka et al. (2021) are not publicly accessible through general searches. Access to the full journal article is required to obtain this specific quantitative data.

Experimental Protocols

The following are generalized experimental protocols that would be employed to characterize the effects of this compound on the HGF/MET signaling pathway, based on standard methodologies in the field.

Serine Protease Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against matriptase and hepsin.

Methodology:

-

Recombinant human matriptase and hepsin are used.

-

A fluorogenic peptide substrate for each protease is utilized.

-

This compound is serially diluted and pre-incubated with the respective protease.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based MET Phosphorylation Assay

Objective: To assess the effect of this compound on HGF-induced MET receptor phosphorylation in cancer cells.

Methodology:

-

A cancer cell line known to overexpress the MET receptor (e.g., lung cancer cell lines) is chosen.

-

Cells are serum-starved to reduce basal signaling.

-

Cells are pre-treated with varying concentrations of this compound.

-

Cells are then stimulated with recombinant human HGF to induce MET phosphorylation.

-

Cell lysates are collected, and protein concentrations are determined.

-

Western blotting is performed using antibodies specific for phosphorylated MET (p-MET) and total MET.

-

The band intensities are quantified to determine the extent of inhibition.

Cell Viability and Proliferation Assay

Objective: To evaluate the impact of this compound on the viability and proliferation of cancer cells dependent on HGF/MET signaling.

Methodology:

-

Cancer cells are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound in the presence or absence of HGF.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Absorbance or luminescence is measured, and the percentage of viable cells is calculated relative to untreated controls.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of VD2173 Epimer-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD2173 is a potent macrocyclic peptide inhibitor of the HGF-activating serine proteases, matriptase and hepsin. By inhibiting these proteases, VD2173 blocks the activation of Hepatocyte Growth Factor (HGF), a key signaling molecule in the tumor microenvironment. This inhibition of the HGF/MET signaling pathway makes VD2173 a promising candidate for cancer therapy, particularly in overcoming resistance to receptor tyrosine kinase inhibitors. The commercially available "VD2173 epimer-1" is a racemic mixture of the VD2173 compound, which possesses at least one chiral center, leading to the existence of stereoisomers. This document provides a detailed protocol for the synthesis and purification of VD2173, based on the methods described by Damalanka VC, et al. in the Journal of Medicinal Chemistry (2021).

Signaling Pathway of HGF Activation and Inhibition by VD2173

The activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), is a critical step in a signaling cascade that promotes cell growth, motility, and invasion. HGF is secreted as an inactive precursor, pro-HGF. Its conversion to the active form is catalyzed by serine proteases such as matriptase and hepsin. VD2173 acts as an inhibitor of these proteases, thereby preventing the activation of HGF and the subsequent downstream signaling.

Application Note & Protocol: Chiral Separation of VD2173 Epimers

For Researchers, Scientists, and Drug Development Professionals

Introduction

VD2173, a novel synthetic analog of Vitamin D, presents a significant challenge in drug development and manufacturing due to the presence of stereoisomers, specifically epimers. The spatial arrangement of atoms in these epimers can lead to substantial differences in pharmacological activity, binding affinity to the Vitamin D Receptor (VDR), and metabolic stability. Therefore, the development of robust and reliable analytical methods for the chiral separation, identification, and quantification of VD2173 epimers is of paramount importance for ensuring product quality, safety, and efficacy.

This document provides a detailed overview of established chiral separation techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Supercritical Fluid Chromatography (UPSFC), which have been successfully applied to the separation of Vitamin D analogs and their epimers.[1][2][3] While specific data for VD2173 is not yet publicly available, the methodologies described herein provide a strong foundation for developing a specific and sensitive chiral separation method for this compound.

Data Presentation: Comparison of Chiral Separation Methods

The following table summarizes typical experimental conditions and performance parameters for the chiral separation of Vitamin D analogs, which can be adapted for VD2173 epimers.

| Parameter | Method 1: Chiral HPLC | Method 2: Chiral UPSFC |

| Instrumentation | High-Performance Liquid Chromatography System | Ultra-Performance Supercritical Fluid Chromatography System with Tandem Mass Spectrometry (UPSFC-MS/MS) |

| Chiral Stationary Phase | Chiralpak AD (amylose-based) or Lux-Cellulose[1][3] | Lux-Cellulose[3] |

| Column Dimensions | 4.6 x 250 mm | e.g., 3.0 x 100 mm |

| Mobile Phase | n-Hexane / Ethanol mixtures[2] | Supercritical CO2 / Methanol with additives (e.g., formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min | 1.0 - 3.0 mL/min |

| Detection | UV (e.g., 265 nm)[2] or Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |

| Typical Resolution (Rs) | > 1.5 for baseline separation | Often provides superior resolution and selectivity over HPLC[3][4] |

| Analysis Time | 10 - 30 minutes | < 10 minutes |

| Advantages | Widely available, robust, well-established for Vitamin D analogs. | Faster analysis, higher resolution, environmentally friendly (uses CO2).[5] |

| Considerations | Longer run times, may require significant method development. | Requires specialized instrumentation, lower injection volumes might affect sensitivity.[3] |

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for VD2173 Epimer Separation

This protocol provides a starting point for the development of a chiral HPLC method for the separation of VD2173 epimers, based on methods used for other Vitamin D analogs.[2]

1. Materials and Reagents:

-

VD2173 epimeric mixture (or individual epimers as standards)

-

HPLC-grade n-Hexane

-

HPLC-grade Ethanol (or other suitable alcohol modifier)

-

Chiral HPLC column (e.g., Chiralpak AD, 5 µm, 4.6 x 250 mm)

-

HPLC system with UV detector

-

Volumetric flasks, pipettes, and syringes

-

0.22 µm syringe filters

2. Sample Preparation:

-

Accurately weigh and dissolve the VD2173 standard or sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

-

Column: Chiralpak AD (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of n-Hexane and Ethanol. The optimal ratio should be determined experimentally, starting with a range of 90:10 to 99:1 (v/v) n-Hexane:Ethanol.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection: UV at 265 nm

-

Run Time: 30 minutes or until all epimers have eluted.

4. Method Development and Optimization:

-

Mobile Phase Composition: Vary the percentage of the alcohol modifier to optimize the separation (resolution) and retention times. A lower percentage of alcohol will generally increase retention and may improve resolution.

-

Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

-

Temperature: Investigate the effect of column temperature on the separation.

Protocol 2: Chiral UPSFC-MS/MS Method for VD2173 Epimer Analysis

This protocol outlines a general approach for developing a rapid and sensitive chiral UPSFC-MS/MS method for VD2173 epimers.[3][4]

1. Materials and Reagents:

-

VD2173 epimeric mixture (or individual epimers as standards)

-

SFC-grade Methanol

-

SFC-grade Carbon Dioxide (CO2)

-

Formic acid (or other suitable additive)

-

Lux-Cellulose chiral column (e.g., 3.0 x 100 mm, 3 µm)

-

UPSFC system coupled to a tandem mass spectrometer

-

Appropriate vials and caps

2. Sample Preparation:

-

Prepare a stock solution of VD2173 in Methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to create calibration standards and quality control samples at the desired concentration range.

3. UPSFC-MS/MS Conditions:

-

Column: Lux-Cellulose-1 (3.0 x 100 mm, 3 µm)

-

Mobile Phase A: Supercritical CO2

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient Program: A gradient elution may be necessary to achieve optimal separation. A starting point could be 5% B, increasing to 40% B over 5 minutes.

-

Flow Rate: 2.0 mL/min

-

Back Pressure: 1500 psi

-

Column Temperature: 40 °C

-

Injection Volume: 1 µL

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI) positive or negative mode (to be optimized for VD2173).

-

MRM Transitions: Determine the specific precursor and product ions for each VD2173 epimer for high selectivity and sensitivity.

-

4. Data Analysis:

-

Integrate the peak areas for each epimer.

-

Calculate the percentage of each epimer in the mixture.

-

For quantitative analysis, generate a calibration curve using the standards.

Visualizations

Caption: Experimental workflow for the chiral separation of VD2173 epimers.

Caption: Hypothetical signaling pathway illustrating differential VDR affinity of VD2173 epimers.

References

- 1. Convergent synthesis, chiral HPLC, and vitamin D receptor affinity of analogs of 1,25-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Analysis of multiple vitamin D metabolites by ultra-performance supercritical fluid chromatography-tandem mass spectrometry (UPSFC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Characterization of VD2173 Epimer-1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VD2173 is a significant molecule in drug development, and its stereochemistry plays a crucial role in its biological activity. The presence of epimers, such as VD2173 epimer-1, which is a racemic mixture of VD2173, necessitates precise analytical techniques for their separation, identification, and quantification.[1] This document provides detailed application notes and protocols for the comprehensive characterization of this compound, leveraging key analytical methodologies. Given the limited specific data available for this compound, the following protocols are based on established methods for the characterization of closely related vitamin D analogs and their epimers.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for Separation and Quantification

HPLC-MS/MS is the gold standard for the analysis of vitamin D epimers due to its high sensitivity and selectivity, allowing for the chromatographic separation of epimers and their accurate quantification.[2] This technique is essential for resolving VD2173 from its epimer and quantifying their respective concentrations in various matrices.

Experimental Protocol:

1.1. Sample Preparation:

-

Standard Preparation: Prepare stock solutions of VD2173 and this compound in a suitable organic solvent (e.g., methanol or ethanol). Perform serial dilutions to create a series of calibration standards.

-

Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add an internal standard (e.g., deuterated 25(OH)D3).[3][4] Perform protein precipitation with a suitable solvent like acetonitrile. After centrifugation, the supernatant can be further purified using liquid-liquid extraction with a solvent such as hexane.[3][4] Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

1.2. HPLC Conditions:

-

Column: A column with unique selectivity is crucial for separating epimers. A Kinetex F5 column (100 × 2.1 mm, 2.6 μm) or a Raptor FluoroPhenyl column are recommended for baseline resolution of vitamin D epimers.[3][4][5]

-

Mobile Phase: A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[3][4] A typical gradient might start at 70% methanol and increase to 95% over a set time.

-

Flow Rate: A flow rate of 0.4 mL/min is often used.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible chromatography.

1.3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for vitamin D analogs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for VD2173 and its epimer need to be determined by infusing pure standards.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

Data Presentation:

Table 1: HPLC-MS/MS Method Validation Parameters for Vitamin D Epimer Analysis

| Parameter | Typical Value | Reference |

| Linearity Range | 2–100 ng/mL | [3][4] |

| Limit of Quantification (LOQ) | 2 ng/mL | [3][4] |

| Limit of Detection (LOD) | 1 ng/mL | [3][4] |

| Intra-day Precision (%RSD) | 0.9–6.6% | [5] |

| Inter-day Precision (%RSD) | 2.2–5.3% | [5] |

| Accuracy (% Recovery) | Within 10% of nominal concentration | [5] |

Experimental Workflow:

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural identification of isomers, including epimers.[6] One- and two-dimensional NMR experiments can provide detailed information about the chemical environment of each atom, allowing for the differentiation of the stereochemical orientation of substituents.

Experimental Protocol:

2.1. Sample Preparation:

-

Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent depends on the solubility of the compound.[6]

2.2. NMR Experiments:

-

1D NMR: Acquire 1H and 13C NMR spectra to observe the chemical shifts of all proton and carbon atoms.[6]

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[6]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key to defining the relative stereochemistry and differentiating epimers.[6]

-

Data Presentation:

Table 2: Key NMR Data for Epimer Differentiation

| NMR Experiment | Information Obtained |

| 1H NMR | Chemical shifts and coupling constants of protons. Differences in the chemical shift of the proton at the epimeric center are expected. |

| 13C NMR | Chemical shifts of carbon atoms. The carbon at the epimeric center and adjacent carbons will likely show different chemical shifts between epimers. |

| COSY | Connectivity of protons. |

| HSQC/HMBC | Connectivity between protons and carbons, confirming the carbon skeleton. |

| ROESY/NOESY | Through-space correlations between protons, providing evidence for the relative configuration at the epimeric center. |

Logical Relationship Diagram:

Caption: NMR techniques for the structural elucidation of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule, allowing for the unambiguous determination of its absolute stereochemistry.

Experimental Protocol:

3.1. Crystallization:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and requires screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

3.2. Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and detector.

3.3. Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.

Data Presentation:

Table 3: Typical Crystallographic Data

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Resolution (Å) | A measure of the level of detail in the electron density map. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | Used to determine the absolute configuration of the molecule. |

Vitamin D Receptor (VDR) Signaling Pathway

The biological activity of vitamin D analogs is mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Characterizing the interaction of VD2173 and its epimer with the VDR signaling pathway is crucial for understanding their pharmacological effects.

Signaling Pathway Diagram:

Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.